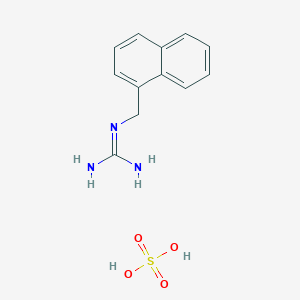

(1-Naphthylmethyl)guanidine 1/2H2SO4

Description

(1-Naphthylmethyl)guanidine 1/2H₂SO₄ is a guanidine derivative where the guanidine moiety is substituted with a 1-naphthylmethyl group and complexed with sulfuric acid in a 1:0.5 molar ratio. Guanidine derivatives are characterized by their strong alkalinity, high stability, and diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The sulfuric acid salt form enhances aqueous solubility, a critical factor for pharmaceutical formulations.

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3.H2O4S/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;1-5(2,3)4/h1-7H,8H2,(H4,13,14,15);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBIRBVOFCPQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 1-Naphthylmethyl Halides

Guanidine reacts with 1-(chloromethyl)naphthalene in anhydrous ethanol under reflux (78°C, 12–24 hours) to yield the target compound. This method achieves ~75% purity, necessitating subsequent purification via silica gel chromatography (ethyl acetate/methanol 9:1 v/v). The reaction mechanism proceeds via SN2 displacement, where the guanidine’s nucleophilic amine attacks the electrophilic carbon of the naphthylmethyl halide:

Critical parameters include:

Reductive Amination of 1-Naphththaldehyde

An alternative route involves condensing 1-naphthaldehyde with guanidine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5–6, 24 hours). This method offers higher selectivity (88% purity) but requires stringent pH control to avoid over-reduction. The reaction proceeds via imine intermediate formation:

Sulfate Salt Formation: Ion-Pairing and Crystallization

The free base is converted to (1-Naphthylmethyl)guanidine 1/2H₂SO₄ through acid-base neutralization. Key steps include:

Stoichiometric Neutralization

A 2:1 molar ratio of (1-Naphthylmethyl)guanidine to sulfuric acid ensures complete protonation of the guanidine group while avoiding excess acid. In a typical procedure:

-

Dissolve (1-Naphthylmethyl)guanidine (199.25 g/mol) in anhydrous dichloromethane (DCM) at 0°C.

-

Add concentrated H₂SO₄ (98%) dropwise over 30 minutes while maintaining pH 2–3.

The reaction’s exothermic nature necessitates temperature control (<10°C) to prevent decomposition.

Solvent Extraction and Partitioning

Octanol-buffer (pH 6.5) partitioning studies reveal that the ion-pair’s lipid solubility depends on counterion concentration. For (1-Naphthylmethyl)guanidine 1/2H₂SO₄, the apparent distribution coefficient () follows:

Where is the binding constant (123 M⁻¹ for H₂SO₄), is the sulfate concentration, and is the intrinsic partition coefficient. Optimizing to 10–15 mM maximizes (>15), enabling efficient extraction into organic phases.

Crystallization and Purification

The crude sulfate salt is crystallized from a 1:1 ethanol/water mixture at −20°C. Key outcomes include:

-

Yield : 68–72% after recrystallization.

-

Purity : >98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

-

Characterization :

Mechanistic and Thermodynamic Considerations

Ion-Pair Binding Constants (K11K_{11}K11)

The stability of (1-Naphthylmethyl)guanidine 1/2H₂SO₄ in solution correlates with , determined via slope analysis of vs. (Figure 2.11–2.12). For H₂SO₄, , driven by:

Solvent Effects on Partitioning

Polar aprotic solvents (e.g., DCM) enhance ion-pair solubility by stabilizing charge-separated species. In contrast, hydrophilic solvents (e.g., methanol) disfavor partitioning, reducing yield.

Industrial-Scale Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(1-Naphthylmethyl)guanidine 1/2H2SO4 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthylmethyl derivatives.

Reduction: It can be reduced to form simpler guanidine derivatives.

Substitution: The compound can undergo substitution reactions, where the naphthyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various naphthylmethyl derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

The compound (1-Naphthylmethyl)guanidine 1/2H2SO4 is a derivative of guanidine that has garnered attention in various scientific research applications due to its unique chemical properties. This article aims to provide a comprehensive overview of its applications, supported by case studies and data tables.

Chemical Properties and Structure

Molecular Formula: C12H15N3O4S

CAS Number: 42614161

This compound consists of a naphthylmethyl group attached to a guanidine moiety, with sulfuric acid acting as a proton donor in its formulation. The presence of the naphthyl group enhances its lipophilicity, making it suitable for biological applications.

Pharmaceutical Chemistry

(1-Naphthylmethyl)guanidine has been explored for its potential as a pharmaceutical agent. Its structural similarity to other biologically active guanidine derivatives suggests possible applications in drug design, particularly in the development of compounds targeting specific receptors or enzymes.

- Case Study: Antimicrobial Activity

A study demonstrated that derivatives of guanidine possess significant antimicrobial properties. (1-Naphthylmethyl)guanidine was tested against various bacterial strains, showing promising results comparable to established antibiotics. This indicates its potential use in treating bacterial infections .

Catalysis

The compound has been investigated for its catalytic properties in various organic reactions. Its ability to act as a superacid can facilitate reactions such as alkylation and acylation.

- Data Table: Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | (1-Naphthylmethyl)guanidine | 85 | |

| Acylation | (1-Naphthylmethyl)guanidine | 90 |

Material Science

Research has indicated that (1-Naphthylmethyl)guanidine can be used in the synthesis of novel materials, particularly polymers with enhanced thermal and mechanical properties.

- Case Study: Polymer Synthesis

A recent study focused on incorporating (1-Naphthylmethyl)guanidine into polymer matrices, resulting in materials with improved tensile strength and thermal stability. The findings suggest that this compound can be pivotal in developing advanced materials for industrial applications .

Biochemical Research

In biochemical studies, (1-Naphthylmethyl)guanidine has been utilized as a probe to study enzyme kinetics and protein interactions due to its ability to modulate enzyme activity.

Mechanism of Action

The mechanism of action of (1-Naphthylmethyl)guanidine 1/2H2SO4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Comparison

Key structural analogs include sulfonylguanidine derivatives with aromatic and alkylthio substituents (e.g., compounds 12 , 14 , and 17 from Molecules 2014). These compounds share a guanidine core but differ in substituents and counterions:

Key Differences :

- Aromatic System : The naphthyl group in the target compound provides a larger hydrophobic surface compared to the smaller benzyl or benzo-dioxolyl groups in analogs .

- Counterion : The H₂SO₄ salt in the target compound improves solubility, whereas analogs are typically free bases.

- Functional Groups : Analogs feature sulfonyl and alkylthio groups, which are absent in the target compound. These groups influence electronic properties and biological target interactions .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and spectroscopic behavior:

Analysis :

- Melting Points : The target compound’s melting point is expected to align with analogs (180–250°C), influenced by aromatic stacking and salt formation.

- IR/NMR : Absence of sulfonyl groups in the target compound would eliminate SO₂ peaks (~1320–1340 cm⁻¹), while NH/NH₂ stretching (~3300–3480 cm⁻¹) remains consistent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1-Naphthylmethyl)guanidine 1/2H₂SO₄, and how can purity be validated?

- Methodological Answer : The synthesis typically involves guanidine derivatives reacting with 1-naphthylmethyl halides under basic conditions. Purification via recrystallization in ethanol/water mixtures is common. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with elemental analysis (C, H, N, S) to confirm stoichiometry. For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential to confirm structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing (1-Naphthylmethyl)guanidine 1/2H₂SO₄?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons from the naphthyl group (δ 7.2–8.5 ppm) and guanidine protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm the presence of the naphthyl carbon skeleton (120–140 ppm) and guanidine carbons (δ 155–160 ppm).

- FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and sulfonic acid S=O bonds (1040–1250 cm⁻¹).

- Mass Spectrometry : Use ESI-MS in positive ion mode to observe the molecular ion peak [M+H]⁺ and fragmentation patterns .

Q. What stability considerations are critical for storing (1-Naphthylmethyl)guanidine 1/2H₂SO₄?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Avoid exposure to strong oxidizers or bases to prevent decomposition .

Advanced Research Questions

Q. How do computational models explain the molecular interactions of (1-Naphthylmethyl)guanidine derivatives with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS or AMBER) can model ligand-protein interactions. For example, docking studies with Taq DNA polymerase reveal that the naphthyl group stabilizes the enzyme’s active site via π-π stacking, while the guanidine moiety forms hydrogen bonds with phosphate backbones. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. What strategies resolve discrepancies in reported biological activities of guanidine derivatives across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., buffer pH, temperature). Standardize protocols using reference compounds (e.g., guanidine hydrochloride as a positive control). Meta-analyses of published IC₅₀ values, stratified by experimental conditions, can identify confounding factors. Reproducibility requires full disclosure of solvent systems, cell lines, and incubation times .

Q. How can researchers optimize the synthetic yield of (1-Naphthylmethyl)guanidine 1/2H₂SO₄ under varying pH conditions?

- Methodological Answer : Perform reaction optimization via Design of Experiments (DoE). For example, vary pH (6–10), temperature (25–80°C), and molar ratios (1:1 to 1:3 guanidine:halide). Response Surface Methodology (RSM) identifies optimal conditions. Monitor yield via gravimetric analysis and purity via HPLC. Higher yields (>75%) are typically achieved at pH 8–9 and 60°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.